7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

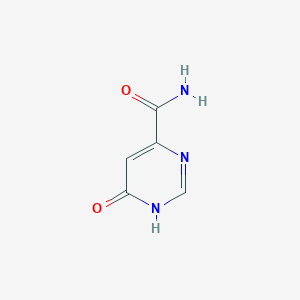

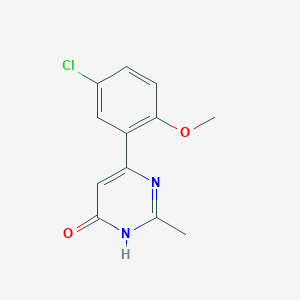

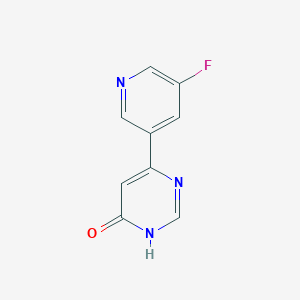

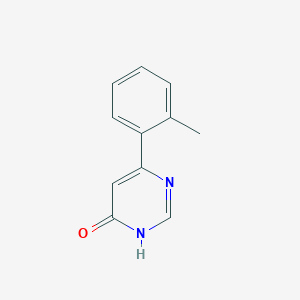

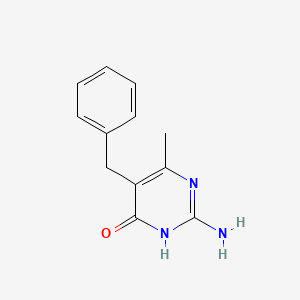

“7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one” is a compound that belongs to the class of 4-hydroxy-2-quinolones . This class of compounds is known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones and their derivatives has been a subject of many publications . They are often synthesized for their utility in the creation of fused ring systems .Molecular Structure Analysis

The molecular weight of “7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one” is 193.18 . The InChI code for this compound is 1S/C10H8FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H3,(H2,12,13,14) .Chemical Reactions Analysis

The chemical reactions of 4-hydroxy-2-quinolones are unique due to their roles in natural and synthetic chemistry . They display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .The storage temperature is room temperature . Unfortunately, the boiling point and density are not available for this specific compound, but a similar compound, “4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one”, has a predicted boiling point of 280.5±40.0 °C and a predicted density of 1.308±0.06 g/cm3 .

Applications De Recherche Scientifique

Anti-Tumor and Anti-Inflammatory Activities

Dihydroquinolinone derivatives have been studied for their potential in modifying allergic and inflammatory responses, as well as acting as inhibitors of retinoic acid-metabolizing enzymes, which could be beneficial in treating skin diseases and cancer .

Antifungal Applications

Coumarin derivatives, which share a similar structure with dihydroquinolinones, have shown complete inhibition of fungal growth in certain studies, suggesting that our compound may also possess antifungal properties .

Synthesis of Heterocycles

The dihydroquinolinone class of compounds has been utilized in synthetic approaches to create related four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

Antimalarial Drug Synthesis

Quinoline structures are foundational in the synthesis of synthetic antimalarial drugs. Fluorinated quinolines, in particular, have been used to create effective antimalarial agents .

Therapeutic Potential in Quinoline Derivatives

Novel classes of quinoline derivatives have been developed with therapeutic potential, indicating that our compound could be explored for its medicinal benefits .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one involves the conversion of 2-amino-4-fluoro-3-methylphenol to the corresponding 2-chloro-4-fluoro-3-methylphenol, followed by cyclization with ethyl acetoacetate to form the desired product.", "Starting Materials": [ "2-amino-4-fluoro-3-methylphenol", "thionyl chloride", "ethyl acetoacetate", "potassium carbonate", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Conversion of 2-amino-4-fluoro-3-methylphenol to 2-chloro-4-fluoro-3-methylphenol", "2-amino-4-fluoro-3-methylphenol is dissolved in thionyl chloride and heated to reflux for 2 hours. The resulting 2-chloro-4-fluoro-3-methylphenol is then purified by distillation.", "Step 2: Cyclization with ethyl acetoacetate", "2-chloro-4-fluoro-3-methylphenol is dissolved in a mixture of ethyl acetoacetate, potassium carbonate, and acetic acid. The mixture is heated to reflux for 6 hours, then cooled and diluted with water. The resulting solid is filtered and washed with water to yield 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one." ] } | |

Numéro CAS |

1259438-57-7 |

Nom du produit |

7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one |

Formule moléculaire |

C10H6FNO2 |

Poids moléculaire |

191.16 g/mol |

Nom IUPAC |

7-fluoro-3-methylidene-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C10H6FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H2,(H,12,14) |

Clé InChI |

JTBIXHQSVVXUOA-UHFFFAOYSA-N |

SMILES |

C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |

SMILES canonique |

C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)

![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)

![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)

![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)

![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)